molecular formula C13H14N2O3S B12578975 3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester CAS No. 646053-53-4

3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester

Cat. No.: B12578975
CAS No.: 646053-53-4
M. Wt: 278.33 g/mol
InChI Key: LMXHXKIFJFNLAA-UHFFFAOYSA-N
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Description

3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester is a chemical compound with the molecular formula C13H14N2O3S. This compound is known for its unique structure, which includes a pyridine ring substituted with sulfonic acid, amino, and methyl groups, as well as a phenyl ester moiety. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of Substituents: The amino and methyl groups are introduced through substitution reactions, often using reagents like methyl iodide and ammonia.

    Sulfonation: The sulfonic acid group is introduced via sulfonation reactions, typically using sulfur trioxide or chlorosulfonic acid.

    Esterification: The final step involves the esterification of the sulfonic acid group with phenol, using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the phenyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction rates and yields. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of halogenated pyridine derivatives.

Scientific Research Applications

3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonic acid group can form strong ionic interactions, while the amino and methyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinesulfonic acid: Lacks the amino and methyl groups, making it less versatile in chemical reactions.

    2-Amino-4,6-dimethylpyridine: Lacks the sulfonic acid and phenyl ester groups, limiting its applications.

    Phenyl esters of other sulfonic acids: May have different reactivity and biological activity due to variations in the pyridine ring substituents.

Uniqueness

3-Pyridinesulfonic acid, 2-amino-4,6-dimethyl-, phenyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

646053-53-4

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

phenyl 2-amino-4,6-dimethylpyridine-3-sulfonate

InChI

InChI=1S/C13H14N2O3S/c1-9-8-10(2)15-13(14)12(9)19(16,17)18-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,14,15)

InChI Key

LMXHXKIFJFNLAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)OC2=CC=CC=C2)N)C

Origin of Product

United States

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